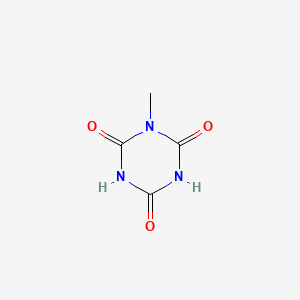

1-Methyl-1,3,5-triazinane-2,4,6-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-7-3(9)5-2(8)6-4(7)10/h1H3,(H2,5,6,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFBDXNBNZXCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(=O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462899 | |

| Record name | 1-Methyl-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6726-47-2 | |

| Record name | 1-Methyl-1,3,5-triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Pathways for 1 Methyl 1,3,5 Triazinane 2,4,6 Trione

Strategies for Direct N-Methylation of 1,3,5-Triazinane-2,4,6-trione

Direct N-methylation of the parent compound, 1,3,5-triazinane-2,4,6-trione (cyanuric acid), is a primary route to obtaining the mono-methylated product. This approach requires careful control to prevent over-methylation, which leads to the formation of di- and tri-methylated byproducts.

A common strategy is the N-alkylation of a cyanurate salt. For instance, the reaction of cyanuric acid's trisodium salt with alkylating agents like 2-haloacetic acid derivatives has been documented to proceed effectively upon heating in a solvent. researchgate.net This serves as a model for methylation, where a methylating agent such as methyl iodide would be used. The key challenge in this synthesis is achieving mono-selectivity. The reaction of amines with methyl iodide often results in non-specific alkylation, yielding a mixture of mono- and di-alkylated products. researchgate.net

To address this, specialized catalytic systems are employed. A notable approach is the Chan-Lam coupling, which utilizes methylboronic acid for selective monomethylation of anilines, a reaction that can be adapted for N-heterocycles. organic-chemistry.org This method often requires an incubation period of the substrate with a copper(II) acetate catalyst before the methylboronic acid is introduced to maximize the yield of the mono-methylated product and minimize dimethylation. organic-chemistry.org Phase-transfer catalysis (PTC) also presents a powerful tool for selective mono-alkylation by facilitating the reaction between the water-soluble cyanurate salt and the organic-soluble methylating agent. rsc.org

Cyclization Reactions in the Formation of the 1,3,5-Triazinane-2,4,6-trione Ring System

The foundational 1,3,5-triazinane-2,4,6-trione ring, also known as the isocyanurate ring, is most commonly formed through the cyclotrimerization of isocyanates. tue.nl This atom-economical approach directly constructs the heterocyclic core. unizar.es The reaction involves the cyclic addition of three isocyanate molecules, a process that is typically catalyzed. While the trimerization of methyl isocyanate would yield 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione, the fundamental reaction mechanism is central to the synthesis of the isocyanurate ring system itself. researchgate.netwikipedia.org

An alternative pathway to the parent ring system starts from urea (B33335). This method involves heating urea in a high-boiling point, nonpolar solvent such as kerosene or diesel. mdpi.com During this process, urea undergoes pyrolysis and trimerization, releasing ammonia and forming cyanuric acid. mdpi.com This liquid-phase synthesis is considered more environmentally benign and safer compared to solid-phase pyrolysis, which can damage equipment and yield a less pure product. mdpi.com

Catalytic Systems in the Synthesis of N-Methylated Triazinane-triones

A diverse range of catalysts is employed to facilitate both the formation of the isocyanurate ring and its subsequent N-methylation. The choice of catalyst is critical for controlling reaction rate, selectivity, and yield.

For the cyclotrimerization of isocyanates, catalysts are broadly categorized as Lewis bases and metal-containing compounds. tue.nl

Lewis bases such as tertiary amines and phosphines are effective. unizar.es

Metal-containing catalysts are widely used and include transition metal complexes of manganese(II), iron(II), copper(II), and nickel(II). unizar.es For the specific trimerization of methyl isocyanate, catalysts like sodium methoxide, triethyl phosphine, and ferric chloride have been reported. wikipedia.org

For direct N-methylation, catalytic systems are designed to promote selectivity.

Phase-Transfer Catalysts (PTCs) , typically quaternary ammonium salts like tetrabutylammonium bisulfate, are highly effective in biphasic systems. They work by transferring the cyanurate anion from an aqueous phase to an organic phase where it can react with the methylating agent. google.comresearchgate.net

Copper(II) acetate is a key component in Chan-Lam coupling reactions for selective N-monomethylation, used in conjunction with methylboronic acid. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Isocyanurate Synthesis

| Reaction Type | Catalyst Class | Specific Examples | Target Reaction |

| Cyclotrimerization | Lewis Bases | Tertiary Amines, Phosphines | Formation of Isocyanurate Ring |

| Cyclotrimerization | Transition Metal Complexes | Mn(II)/Fe(II) m-terphenyls, Cu(II)/Ni(II) halides | Formation of Isocyanurate Ring |

| Cyclotrimerization | Metal Compounds | Sodium Methoxide, Ferric Chloride | Trimerization of Methyl Isocyanate |

| N-Methylation | Phase-Transfer Catalysts | Quaternary Ammonium Salts (e.g., TBAB) | Mono-N-methylation of Cyanuric Acid |

| N-Methylation | Copper Catalysts | Copper(II) Acetate [Cu(OAc)₂] | Selective Mono-N-methylation |

Controlled Synthesis of Mono- and Polysubstituted Isocyanurates

Achieving control over the degree of substitution on the isocyanurate ring is a significant synthetic challenge. The goal is to selectively produce the mono-methylated product while avoiding the formation of di- and tri-substituted analogs.

A powerful model for controlled substitution is found in the chemistry of 2,4,6-trichloro-1,3,5-triazine (TCT), a related heterocyclic compound. The substitution of its chlorine atoms by nucleophiles is a temperature-dependent sequential reaction. arkat-usa.org Typically, the first substitution occurs at 0°C, the second at room temperature, and the third requires heating. arkat-usa.orgnih.gov This principle of controlling reactivity through temperature can be applied to the N-methylation of cyanuric acid, where lower temperatures and careful control of stoichiometry would favor mono-substitution.

Modern synthetic methods offer enhanced control. Asymmetric phase-transfer catalysis, for example, has been shown to achieve highly selective mono-alkylation of certain substrates. rsc.org Similarly, in the copper-catalyzed N-methylation of anilines, a key procedural step to minimize dimethylation is to allow the aniline substrate to incubate with the copper catalyst before the methylating agent is added. organic-chemistry.org Such strategies, which involve precise management of reaction conditions and the sequence of reagent addition, are essential for the controlled synthesis of 1-Methyl-1,3,5-triazinane-2,4,6-trione.

Table 2: Strategies for Controlled Substitution on the Triazine Ring

| Control Strategy | Principle | Application Example | Reference |

| Temperature Control | Sequential substitution at different temperatures based on decreasing reactivity of the ring after each substitution. | First substitution at 0°C, second at RT, third at elevated temperatures for TCT. | nih.gov, arkat-usa.org |

| Stoichiometry | Using a limiting amount (1 equivalent or less) of the methylating agent relative to the cyanuric acid substrate. | General principle in selective alkylation reactions to prevent over-alkylation. | researchgate.net |

| Catalyst Incubation | Pre-complexation of the substrate with the catalyst before adding the alkylating agent to control reactivity. | Incubation of aniline with Cu(OAc)₂ before adding MeB(OH)₂ minimizes dimethylation. | organic-chemistry.org |

| Phase-Transfer Catalysis | Use of a catalyst to control the transport and reaction of anions between phases, enabling selective reactions. | Enantioselective mono-alkylation of malonamic esters. | rsc.org |

Green Chemistry Approaches and Process Optimization in Triazinane-trione Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop greener synthetic routes for triazine derivatives. These methods aim to reduce energy consumption, minimize waste, shorten reaction times, and use less hazardous materials.

Sonochemistry , the application of ultrasound to chemical reactions, is a prominent green technique. Ultrasonic irradiation promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. ekb.eg This process creates localized "hot spots" with extremely high temperatures and pressures, which can dramatically accelerate reaction rates, often increasing reactivity by nearly a million-fold. ekb.egiosrjournals.org This allows for high yields under mild conditions and in shorter timeframes. nih.gov

Microwave-assisted synthesis is another powerful green tool. Microwave heating can reduce reaction times from hours to minutes compared to conventional methods. nih.govorganic-chemistry.org This rapid, efficient heating is advantageous for synthesizing triazines and other heterocyclic compounds. chim.it

Process optimization also involves the use of environmentally benign solvents or solvent-free conditions. The synthesis of cyanuric acid from urea can be performed in relatively inexpensive and recyclable solvents like kerosene, or under solvent-free conditions using microwave irradiation. mdpi.comchim.it The combination of these green energy sources with catalytic systems, such as phase-transfer catalysis, represents a modern and optimized approach to chemical synthesis. wiley-vch.de

Table 3: Comparison of Green Synthetic Methods

| Method | Principle | Advantages |

| Sonochemistry (Ultrasound) | Acoustic cavitation creates localized high temperature and pressure, generating reactive radicals. | High yields, short reaction times, mild conditions, can increase reactivity dramatically. |

| Microwave-Assisted Synthesis | Direct heating of polar molecules via dielectric loss, leading to rapid and uniform temperature increase. | Drastically reduced reaction times (minutes vs. hours), improved yields, cleaner reactions. |

| Solvent-Free Reactions | Reagents are reacted neat, often with microwave or mechanical (ball-milling) energy input. | Eliminates solvent waste, simplifies workup, can lead to higher reactivity. |

| Aqueous/Greener Solvents | Use of water, kerosene, or other environmentally benign solvents instead of hazardous organic solvents. | Reduced environmental impact, lower cost, improved safety. |

Advanced Structural Characterization and Spectroscopic Analysis of 1 Methyl 1,3,5 Triazinane 2,4,6 Trione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and three-dimensional structure of molecules in solution. For 1-Methyl-1,3,5-triazinane-2,4,6-trione, ¹H and ¹³C NMR would provide definitive evidence for its structural integrity.

While specific experimental NMR data for this compound is not widely available in public literature, analysis of closely related compounds allows for predictable assignments. In ¹H NMR, the methyl (CH₃) protons attached to the nitrogen would be expected to produce a singlet signal. The two N-H protons of the triazinane ring would also likely appear as a distinct signal, the chemical shift of which would be sensitive to solvent and concentration.

In ¹³C NMR spectroscopy, three distinct carbon signals would be anticipated. The carbon of the N-methyl group would appear at a characteristic chemical shift, while the three carbonyl (C=O) carbons of the triazinane ring would also be observable. Due to the substitution, two of the carbonyl carbons would be chemically equivalent, and one would be unique, potentially leading to two separate signals for the ring carbons. ChemSpider, a chemical database, indicates that no experimental ¹H NMR data is currently available for this specific compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing its vibrational modes.

For this compound, the spectra are expected to be dominated by characteristic absorptions of the triazinane ring and its substituents. Key vibrational frequencies include:

N-H Stretching: Bands in the region of 3200-3085 cm⁻¹ corresponding to the stretching vibrations of the secondary amine groups in the ring.

C-H Stretching: Signals around 2950 cm⁻¹ are attributable to the stretching of the methyl group's carbon-hydrogen bonds.

C=O Stretching: Strong absorption bands between 1770 cm⁻¹ and 1660 cm⁻¹ are characteristic of the carbonyl (C=O) groups within the triazinane ring. The presence of multiple bands in this region can be attributed to the non-equivalent carbonyl environments.

N-H Bending and C-N Stretching: The region from 1470 cm⁻¹ to 1310 cm⁻¹ would contain complex vibrations associated with N-H bending and C-N stretching modes.

Experimental data from a KBr disc preparation provides the following vibrational frequencies:

Interactive Table: Vibrational Spectroscopy Data for this compound

| Technique | Sample Prep. | Observed Frequencies (cm⁻¹) | Reference |

| FT-IR | KBr disc | 3200, 3085, 1770, 1720, 1660, 1470, 1440, 1410, 1370, 1310, 1180, 1040, 960, 800, 760, 640, 580, 550, 450, 380, 300 | |

| Raman | KBr disc | 3200, 3085, 2950, 1770, 1720, 1660, 1470, 1440, 1410, 1370, 1310, 1180, 1040, 960, 800, 760, 640, 580, 550, 450, 380, 300 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. The molecular formula for this compound is C₄H₅N₃O₃, corresponding to a molecular weight of approximately 143.10 g/mol .

Electron ionization mass spectrometry (EI-MS) of this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The NIST Mass Spectrometry Data Center has compiled data for this compound, confirming its identity. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related triazinane structures include the cleavage of the N-methyl group and rupturing of the triazinane ring. Analysis of the mass spectrum of the related 1,3-dimethyl derivative shows characteristic peaks that can help infer the fragmentation of the mono-methylated compound. Similarly, the mass spectrum of the 1,3,5-trimethyl derivative provides further comparative data.

Interactive Table: Mass Spectrometry Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Information Source |

| This compound | C₄H₅N₃O₃ | 143.1009 | NIST WebBook |

| 1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione | C₅H₇N₃O₃ | 157.1268 | NIST WebBook |

| 1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trione | C₆H₉N₃O₃ | 171.1540 | NIST WebBook |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

While a specific crystal structure for this compound is not available in the reviewed literature, studies on closely related derivatives offer significant insights. For instance, the crystal structure of 1,3,5-tris((trimethylsilyl)methyl)-1,3,5-triazinane-2,4,6-trione reveals that the central six-membered triazinane ring is nearly planar, adopting a flattened chair-like conformation. In this structure, the molecules are packed via van der Waals interactions. Similarly, the crystal structure of 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione shows the ring in a flat-envelope conformation, with molecules linked through C-H···O hydrogen bonds to form a three-dimensional network. It is highly probable that this compound would exhibit a similar puckered ring structure and participate in hydrogen bonding in the solid state through its two N-H groups and carbonyl oxygen atoms.

Application of Advanced Spectroscopic Techniques for Electronic Structure Probing

Advanced spectroscopic methods, particularly UV-Visible spectroscopy, can be used to investigate the electronic transitions within a molecule. The carbonyl groups and the delocalized electrons of the triazinane ring are the primary chromophores in this compound.

Although a specific UV-Vis spectrum for the mono-methyl derivative is not readily found, data for the 1,3,5-trimethyl derivative shows absorption in the UV region, which is characteristic of the electronic transitions within the triazinane core. These transitions are typically of the n → π* type, involving the non-bonding electrons on the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the carbonyl groups. The position and intensity of these absorption bands provide information about the electronic structure of the molecule.

Theoretical and Computational Chemistry of 1 Methyl 1,3,5 Triazinane 2,4,6 Trione

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and predicting the reactivity of 1-Methyl-1,3,5-triazinane-2,4,6-trione. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

DFT studies on related cyanuric acid derivatives have shown that the introduction of substituents, such as a methyl group, can influence the nature of the frontier molecular orbitals (HOMO and LUMO). researchcommons.org For the parent cyanuric acid, the keto tautomer is found to be the most stable in both the gas phase and in various solvents, a stability that is influenced by the electronic nature of the substituents. jocpr.com In the case of this compound, the methyl group acts as an electron-donating group, which can raise the energy of the HOMO and affect the molecule's reactivity.

Computational studies on the cyclotrimerization of methyl isocyanate to form trimethyl isocyanurate, a close analog of the title compound, have been performed to understand the stability of the triazinane-trione ring. rsc.orgrsc.org These calculations show that the cyclotrimerization process is highly exothermic. rsc.org The choice of computational method and basis set is crucial for obtaining accurate energy values.

To illustrate the effect of the computational level on the calculated cyclotrimerization energy of methyl isocyanate, the following data for the formation of trimethyl isocyanurate is presented:

| Computational Method | Basis Set | Cyclotrimerization Energy (kcal/mol) |

| B3LYP | cc-pVTZ | -66.4 |

| B3LYP-GD3 | cc-pVTZ | -71.5 |

| MP2 | cc-pVTZ | -68.3 |

| CCSD(T) | cc-pVTZ | -71.3 |

This interactive table is based on data for the formation of trimethyl isocyanurate and is provided for illustrative purposes. rsc.org

The analysis of the electrostatic potential (ESP) is another valuable tool derived from quantum chemical calculations. For tri-keto derivatives of cyanuric acid, the formation of positive π-hole potentials has been observed, which can be important for understanding intermolecular interactions. researchcommons.org

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of the 1,3,5-triazinane-2,4,6-trione ring and the orientation of the methyl substituent are key to its properties. Conformational analysis helps to identify the most stable geometries and the energy barriers between them.

For the related hexahydro-1,3,5-trimethyl-s-triazine, the chair conformation is the ground state. rsc.org The conformational isomerization between chair and boat forms has been studied, and the thermodynamic activation parameters have been determined. rsc.org In this compound, the triazinane ring is expected to adopt a relatively planar or a slight chair/boat conformation due to the sp2-like character of the nitrogen atoms bonded to carbonyl groups.

A study on 3-methyltetrahydro-1,3-oxazine revealed a potential energy surface with multiple minima, with the interconversion between axial and equatorial chair conformers occurring through several pathways. researchgate.net A similar complexity can be expected for this compound, where the interplay between ring puckering and methyl group rotation defines the energy landscape. DFT calculations on N-methylated N-acylhydrazones have shown that N-methylation can significantly alter the preferred dihedral angles. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of this compound in different environments, such as in solution or in a crystalline state. These simulations provide insights into the molecule's flexibility, interactions with solvent molecules, and transport properties over time.

While specific MD simulation studies on this compound are not extensively documented, research on related triazine derivatives highlights the utility of this method. For instance, MD simulations have been used to investigate the decomposition and chemisorption of 1,3,5-trinitro-1,3,5-triazine (RDX) on an aluminum surface, revealing reaction mechanisms at the atomic level. researchgate.net Similarly, MD simulations of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) have been employed to understand its initial thermal decomposition pathways. rsc.org

In the context of this compound, MD simulations could be used to:

Study the hydration shell and solvent effects on its conformation.

Investigate the dynamics of hydrogen bonding in condensed phases.

Simulate the self-assembly behavior and crystal packing.

Explore the binding stability of the molecule within a biological target. nih.govnih.gov

The development of accurate force fields, which can be parameterized using quantum chemical calculations, is crucial for the reliability of MD simulations.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods are instrumental in predicting various spectroscopic signatures of this compound, which can then be validated against experimental data. This synergy between theory and experiment is crucial for structural elucidation and understanding the molecule's properties.

Ab initio and DFT calculations can predict vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic absorption spectra (UV-Vis). Highly correlated ab initio methods have been successfully used to characterize the rotational and rovibrational parameters of methyl isocyanate, the monomer precursor to the title compound. aip.orgresearchgate.net These studies provide a basis for understanding the vibrational modes of the triazinane-trione ring system.

For instance, the calculated vibrational frequencies can be compared with experimental IR spectra to confirm the molecular structure. The 13C NMR spectrum of related triazine derivatives shows characteristic signals for the triazine ring carbons in the range of δ 168-173 ppm. nih.gov

Below is a table of calculated and experimental vibrational frequencies for the related molecule, methyl isocyanate, which illustrates the accuracy of computational predictions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| CH₃ symmetric stretch | 2965 | 2968 |

| N=C=O asymmetric stretch | 2285 | 2282 |

| N=C=O symmetric stretch | 1435 | 1430 |

| C-N stretch | 990 | 986 |

This interactive table is based on data for methyl isocyanate and is provided for illustrative purposes.

Discrepancies between theoretical and experimental spectra can often be explained by considering factors such as solvent effects, intermolecular interactions, and anharmonicity, which can also be modeled computationally.

Computational Design of Novel Triazinane-trione Architectures

The insights gained from the theoretical and computational studies of this compound can be leveraged for the computational design of novel triazinane-trione architectures with tailored properties. By systematically modifying the substituents on the triazinane-trione scaffold, it is possible to tune its electronic, optical, and biological properties.

For example, computational methods can be used to design new 1,3,5-triazine (B166579) derivatives as potential therapeutic agents. nih.govnih.gov Molecular docking and MD simulations can predict the binding affinity and mode of interaction of these designed molecules with biological targets such as enzymes or receptors. nih.govnih.gov

The design process can involve:

Scaffold Hopping: Replacing the triazinane-trione core with other heterocyclic systems while maintaining key pharmacophoric features.

Substituent Modification: Introducing different functional groups at the N1, N3, and N5 positions to modulate properties like solubility, lipophilicity, and target specificity.

Property Prediction: Using quantitative structure-activity relationship (QSAR) models and other computational tools to predict the properties of virtual compounds before their synthesis.

For instance, the introduction of different alkyl or aryl groups can alter the thermal stability of the isocyanurate ring, as shown by computational studies on various substituted isocyanurates. rsc.org This knowledge can be applied to design new polymers or materials with desired thermal properties.

Reaction Chemistry and Mechanistic Investigations of 1 Methyl 1,3,5 Triazinane 2,4,6 Trione

Nucleophilic and Electrophilic Functionalization of the Triazinane Ring

The functionalization of the 1,3,5-triazine (B166579) scaffold is a cornerstone of its chemistry, allowing for the synthesis of a vast array of derivatives. nih.govresearchgate.net The most established route for introducing functional groups onto the triazine ring carbons involves the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. frontiersin.orgresearchgate.net

This precursor is highly reactive towards nucleophiles, and the three chlorine atoms can be displaced in a controlled, stepwise manner by regulating the reaction temperature. frontiersin.org The first substitution can often be achieved at 0–5°C, the second at room temperature, and the third may require heating or reflux conditions. frontiersin.org This differential reactivity allows for the precise construction of unsymmetrical triazines. A wide range of O-, N-, and S-centered nucleophiles, including alcohols, amines, and thiols, have been successfully employed in these substitution reactions. nih.govresearchgate.netmdpi.com Experimental and theoretical studies have established a preferential order of incorporation for different nucleophiles as alcohol > thiol > amine. frontiersin.org

For 1-methyl-1,3,5-triazinane-2,4,6-trione, functionalization primarily targets the ring's nitrogen atoms. The N-H protons at the N3 and N5 positions are acidic and can be deprotonated to form nucleophilic nitrogen anions. These anions can then react with various electrophiles. This N-alkylation or N-arylation is the fundamental mechanism for introducing substituents onto the ring nitrogens. For instance, the title compound is formed by the methylation of one nitrogen, and further reactions can occur at the remaining N-H sites. Derivatives such as 1-(6-isocyanatohexyl)-3,5-bis(3-isocyanato-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione are synthesized by reacting the triazinane trione (B1666649) core with corresponding isocyanates, demonstrating electrophilic functionalization at the nitrogen positions. uni.lu

Ring-Opening and Ring-Closing Reaction Mechanisms of the 1,3,5-Triazinane-2,4,6-trione Core

The formation and cleavage of the triazinane ring are key mechanistic pathways that define its synthetic utility.

Ring-Closing Mechanisms: The most prevalent method for synthesizing the 1,3,5-triazinane-2,4,6-trione core is the cyclotrimerization of isocyanates. mdpi.com For example, 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione is well-known as the trimer of methyl isocyanate. nist.gov This reaction proceeds via the formation of a cyclic trimer from three monomer units, driven by the high reactivity of the isocyanate group. More generally, the 1,3,5-triazine ring system can be prepared by the trimerization of nitrile and cyanide compounds. wikipedia.orgchim.it Other specialized syntheses include the condensation of 1,2-dicarbonyl compounds with amidrazones to form 1,2,4-triazines or the thermal rearrangement of 2-azidocyclopropenes for 1,2,3-triazines. wikipedia.org The synthesis of 5,7-diamino nih.govmdpi.comsmolecule.comtriazolo[1,5-a] nih.govresearchgate.netnih.govtriazines has been achieved through the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine, demonstrating a ring-closing annulation strategy. monash.edu

Ring-Opening Mechanisms: The 1,3,5-triazine ring can undergo ring-opening reactions, particularly when subjected to nucleophilic attack. researchgate.net This process, often termed recyclization, allows the triazine ring to serve as a synthon for various molecular fragments, such as –CR=N– or –CR=N–CR=, which can then be used to construct new five-, six-, or seven-membered heterocyclic systems. researchgate.net A variety of nucleophiles can initiate this ring cleavage, including amines, ammonia, hydroxylamine, and compounds possessing an active methylene (B1212753) group. researchgate.net For instance, the reaction of 1,3,5-triazine with primary amines leads to the formation of amidines in nearly quantitative yields. researchgate.net The reaction of 1,2,3-triazines with amidines represents an inverse electron demand Diels-Alder reaction, where the triazine ring opens after an initial cycloaddition, extruding nitrogen gas to form a pyrimidine (B1678525) ring. nih.gov The high reactivity of derivatives like methyl 1,2,3-triazine-5-carboxylate showcases the utility of this ring-opening/rearrangement pathway in heterocyclic synthesis. nih.gov

Derivatization Strategies for Peripheral Functional Groups

For this compound, the primary sites for peripheral derivatization are the two secondary amine (N-H) groups and the three carbonyl (C=O) groups.

The N-H groups at the N3 and N5 positions are reactive towards a variety of electrophiles. This allows for the synthesis of complex, multifunctional triazine derivatives. A key strategy involves the reaction with isocyanates to form urea-type linkages. For example, derivatives like 1-(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione and 1,3,5-tris(3-isocyanatomethylphenyl)-1,3,5-triazine-2,4,6-trione are built upon this principle, where the core triazinane is functionalized with isocyanate-containing arms. uni.lunih.gov

Another significant derivatization strategy involves the transformation of the carbonyl groups. The three C=O groups can be converted to thiocarbonyls (C=S) through thionation. A general procedure for this transformation on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones involves heating the trione with phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) in xylene. mdpi.com This reaction effectively replaces the oxygen atoms with sulfur, yielding the corresponding 1,3,5-triazinane-2,4,6-trithione derivatives. mdpi.com This conversion dramatically alters the electronic and optical properties of the molecule. mdpi.com Similarly, the reaction of 1,3,5-triacryloylhexahydro-1,3,5-triazine (B1194398) with various thiols proceeds via a thiol-ene reaction, demonstrating derivatization at functional groups attached to the ring nitrogens. researchgate.net

Table 1: Summary of Derivatization Strategies for the 1,3,5-Triazinane-2,4,6-trione Core

| Reactive Site | Reagent Class | Reaction Type | Product Functional Group | Reference |

|---|---|---|---|---|

| N-H | Isocyanates (R-NCO) | Addition | N-substituted urea (B33335) linkage | uni.lunih.gov |

| C=O | Phosphorus Pentasulfide (P₄S₁₀) | Thionation | Thiocarbonyl (C=S) | mdpi.com |

| N-Acryl Group | Thiols (R-SH) | Thiol-ene Addition | Thioether | researchgate.net |

Investigation of Thermal and Photochemical Transformation Pathways

The stability and transformation of the 1,3,5-triazinane-2,4,6-trione ring under energy input have been investigated through studies on related structures.

Thermal Transformation: The thermal decomposition of triazine derivatives often involves the cleavage of ring bonds and the elimination of small, stable molecules. For 2,4,6-triazido-1,3,5-triazine, thermal decomposition in the melt proceeds with an activation energy of 42,300 cal/mol, leading to the release of nitrogen gas. researchgate.net The initial step is believed to be the abstraction of a nitrogen molecule from an azide (B81097) group, followed by reactions that form a planar network of polyconjugated carbon and nitrogen atoms. researchgate.net Quantum molecular dynamics simulations on 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) revealed that its decomposition begins with an intermolecular hydrogen-transfer reaction, which is then followed by the release of H₂O and NO. rsc.org The 1,3,5-triazinane-2,4,6-trione ring is generally thermally robust. The trimethylated analogue, 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione, has a reported boiling point of 547.2 K (274°C), indicating significant thermal stability. nist.gov

Photochemical Transformation: The photochemical behavior of the 1,3,5-triazinane-2,4,6-trione core is influenced by its substituents. The carbonyl groups are potential chromophores that could undergo Norrish-type reactions upon UV irradiation. The introduction of allyl groups, as in 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (triallyl isocyanurate), renders the molecule active in photopolymerization reactions. sigmaaldrich.com This compound participates in thiol-ene photopolymerization, where light initiates the addition of a thiol across the allyl double bond. sigmaaldrich.com Derivatization of the core significantly impacts its optical properties. The conversion of the carbonyls to thiocarbonyls in 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones results in a notable bathochromic (red) shift of the absorption bands and more efficient fluorescence quenching compared to their oxygen-containing counterparts. mdpi.com This highlights a strategy for tuning the photochemical and photophysical properties of the triazinane core.

Polymerization Mechanisms Involving this compound as a Monomer or Crosslinking Agent

The 1,3,5-triazine ring is a common structural motif in polymer chemistry, valued for the thermal stability and rigidity it imparts to materials.

This compound, with its two reactive N-H groups, can act as a bifunctional monomer. It can participate in step-growth polymerization with complementary difunctional or polyfunctional monomers. For example, it could react with diisocyanates to form poly(urea-imide) structures or with epoxy resins where the N-H groups open the epoxide rings to form a crosslinked network.

The use of triazine derivatives as monomers and crosslinkers is well-established. Melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) is a key component in the production of melamine-formaldehyde resins. smolecule.com The polymerization mechanism involves the initial formation of methylol-melamine intermediates, which then undergo condensation reactions, forming methylene bridges between triazine units to create a highly crosslinked, durable thermoset polymer. smolecule.com

Other functionalized triazines are designed specifically as crosslinking agents. 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TAIC) is a trifunctional monomer used to crosslink various polymers, enhancing their mechanical and thermal properties. sigmaaldrich.com Similarly, a 1,3,5-triazine-2,4,6-tribenzaldehyde derivative has been synthesized and used as a crosslinker for chitosan (B1678972). nih.gov The crosslinking mechanism in this case is the formation of imine bonds between the aldehyde groups of the triazine and the primary amine groups of the chitosan backbone. nih.gov Furthermore, patents describe cyclic imido-1,3,5-triazine compounds as effective crosslinking agents for polymers containing active hydrogen atoms. google.com Given its structure, this compound is a viable candidate for similar applications as a specialty monomer or crosslinker in polymer systems that react with secondary amines.

Table 2: Examples of Triazine-Based Monomers and Crosslinking Agents

| Triazine Compound | Role in Polymerization | Polymerization/Crosslinking Mechanism | Reference |

|---|---|---|---|

| Melamine | Monomer | Condensation with formaldehyde (B43269) via methylol intermediates | smolecule.com |

| 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TAIC) | Crosslinking Agent / Monomer | Free-radical or photopolymerization of allyl groups | sigmaaldrich.com |

| 1,3,5-Triazine-2,4,6-tribenzaldehyde | Crosslinking Agent | Imine bond formation with amine groups | nih.gov |

| Cyclic imido-1,3,5-triazines | Crosslinking Agent | Reaction with active hydrogen-containing materials | google.com |

Advanced Applications in Materials Science and Polymer Chemistry of 1 Methyl 1,3,5 Triazinane 2,4,6 Trione Derivatives

Role as a Monomer and Crosslinking Agent in Thermosetting Polymers

Derivatives of 1,3,5-triazinane-2,4,6-trione, often referred to as triazine-trione (TATO), are pivotal in the synthesis of high-performance thermosetting polymers. These derivatives can be functionalized with reactive groups, such as allyl or thiol moieties, enabling them to act as monomers and crosslinking agents. A prominent method for polymerization is through light-initiated thiol-ene and thiol-yne "click" chemistry. This process involves the reaction of TATO-based monomers containing alkene or alkyne groups with multifunctional thiols. nih.govacs.org

This approach allows for the formulation of highly crosslinked polymer networks. For instance, thermosets based on TATO monomers have been developed that exhibit dense networks with superior mechanical properties. researchgate.net The resulting thermoset resins and their composites have shown significant potential in demanding applications, including as materials for bone fracture fixation, where they offer high flexural modulus and strength. diva-portal.org The isocyanurate core of the triazinane trione (B1666649) contributes to the thermal stability and rigidity of the final polymer network. researchgate.net

The synthesis strategy often involves creating TATO-based monomers with specific linkages, such as esters, to control properties like hydrolytic degradability. nih.gov For example, 1,3,5-tris(3-mercaptopropyl)-1,3,5-triazine-2,4,6-trione is a hydrolytically stable thiol derivative that demonstrates improved flexural strength and modulus of elasticity in thiol-ene photopolymerizations when compared to standard thiols like pentaerythritol (B129877) tetra(3-mercaptopropionate) (PETMP). researchgate.net This makes it a valuable component in creating robust dental filling composites. researchgate.net

Integration into Polymer Architectures for Enhanced Performance (e.g., polyurethanes, polyesters, resins)

The incorporation of the isocyanurate ring structure, derived from triazinane-trione, into various polymer architectures leads to significant enhancements in material performance, particularly in polyurethanes (PUs). The trimerization of isocyanate groups forms the highly stable isocyanurate ring, which acts as a trifunctional crosslinking point. pflaumer.com This crosslinking dramatically improves the thermal stability of polyurethane elastomers. adhesivesmag.com

In polyurethane systems, using an excess of diisocyanate during synthesis can lead to the in-situ formation of isocyanurate crosslinks. nih.gov This technique has been shown to increase the maximum service temperature of conventional polyurethane elastomers from approximately 120°C to a range of 210–240°C. nih.gov The resulting poly(urethane-isocyanurate) (PUI) network polymers exhibit a direct correlation between the content of isocyanurate crosslinks and their thermal and mechanical properties. pflaumer.com

Similarly, liquid polyisocyanurate (PIR) prepolymers have been synthesized and used to create PIR-polyurethane elastomers. These elastomers show superior mechanical properties and good thermal stability, with high char formation, compared to those made from conventional polymeric MDI. wikipedia.org This approach is promising for the large-scale, solvent-free production of thermally stable and mechanically strong polyurethane materials. wikipedia.org

| Property | Effect of Isocyanurate Crosslinking | Research Finding | Citation |

| Thermal Stability | Significant Increase | Maximum service temperature of PU elastomers raised from ~120°C to 210–240°C. | nih.gov |

| Tensile Strength | Increase | Increased with higher diisocyanate content in PUI network polymers. | pflaumer.com |

| Tensile Modulus | Increase | Tunable over a wide range (e.g., 58 to 1980 MPa) based on crosslink density. | pflaumer.com |

| Hardness | Increase | Increased with higher proportion of rigid isocyanurate rings. | pflaumer.com |

| Elongation at Break | Decrease | Decreased significantly with increased crosslinking. | pflaumer.com |

Development of Specialty Coatings and Adhesives Utilizing Triazinane Moieties

The robust and stable nature of the triazinane trione ring makes its derivatives valuable components in the formulation of specialty coatings and adhesives that require high performance. pflaumer.comsmolecule.com In the coatings industry, isocyanates, the precursors to the isocyanurate ring, are fundamental raw materials for systems that demand exceptional durability, chemical resistance, and weatherability. pflaumer.com Aliphatic isocyanates, which form stable isocyanurate structures, are particularly favored for clearcoats and topcoats where UV stability and gloss retention are critical. pflaumer.com

A key application is in dental adhesives and restorative composites. An experimental dental adhesive resin incorporating 1,3,5-triacryloylhexahydro-1,3,5-triazine (B1194398) demonstrated improved properties. nih.gov The addition of the triazine compound at concentrations of 2.5% and 5% by weight resulted in higher initial Knoop hardness and a lower percentage of hardness variation after degradation in a solvent. nih.govresearchgate.net Crucially, all formulations containing the triazine derivative exhibited antibacterial activity against Streptococcus mutans, a significant benefit for dental materials. nih.govresearchgate.net

Functional Materials Derived from 1-Methyl-1,3,5-triazinane-2,4,6-trione: Research on Composites and Advanced Formulations

Derivatives of this compound are being explored for the creation of a wide range of functional materials, including advanced composites and porous polymers. rsc.org These materials leverage the inherent stability and versatile chemistry of the triazine ring. rsc.org

Composites: A significant area of research is the development of composites for biomedical applications. Triazine-trione (TATO) based thermosets are formulated with fillers like hydroxyapatite (B223615) (HA) to create composites for bone fracture fixation. diva-portal.org These TATO-HA composites exhibit high flexural modulus, excellent biocompatibility, and can be designed as injectable materials for customized medical solutions. diva-portal.orgnih.gov By synthesizing novel TATO monomers with ester or amide linkages, researchers can create composites with a range of mechanical properties, from rigid to soft, widening their potential applications in biomedical engineering. nih.gov

Porous Organic Polymers (POPs): Triazine-based monomers are excellent building blocks for porous organic polymers (POPs) due to their rigid structure and nitrogen-rich nature. rsc.org These materials possess high surface areas, tunable porosity, and high thermal stability, making them suitable for applications in catalysis and environmental remediation. nih.govacs.orgresearchgate.net

Adsorption: Triazine-based POPs have proven to be highly effective adsorbents for removing pollutants from water. For example, POPs prepared from melamine (B1676169) and various dialdehydes showed excellent performance in adsorbing anionic dyes like methyl orange, with removal efficiencies greater than 99% in under 20 minutes. nih.govresearchgate.net They have also been used to remove cationic dyes and heavy metal ions like Cu(II) and Cr(VI). acs.org

Catalysis: The nitrogen-rich framework of these POPs provides basic sites that can be utilized in heterogeneous catalysis. A porous polymer synthesized from divinylbenzene (B73037) and 2,4,6-triallyloxy-1,3,5-triazine showed good catalytic activity in base-catalyzed condensation reactions. researchgate.net Furthermore, these POPs can be modified, for instance with copper(II), to act as efficient catalysts for reactions like the Henry reaction, achieving high conversions and selectivities. nih.govresearchgate.net

| Functional Material Type | Monomers/Components | Key Properties | Application | Citation |

| Biomedical Composite | Triazine-trione (TATO) monomers, Thiol crosslinkers, Hydroxyapatite (HA) | High flexural modulus, Biocompatibility, Injectable | Bone fracture fixation | diva-portal.orgnih.gov |

| Porous Organic Polymer (Adsorbent) | Melamine, Terephthalaldehyde | High surface area (up to 287.4 m²/g), Positive surface charge, High thermal stability | Dye and heavy metal removal from water | nih.govacs.orgresearchgate.net |

| Porous Organic Polymer (Catalyst) | Melamine, Dialdehydes, Copper(II) | High density of catalytic sites, Recyclable, Stable | Henry reaction, Knoevenagel condensation | nih.govresearchgate.net |

| Porous Organic Polymer (Gas Adsorption) | Divinylbenzene, 2,4,6-triallyloxy-1,3,5-triazine | Good surface area (644 m²/g), Surface basic sites | CO₂ adsorption | researchgate.net |

Characterization Techniques for Materials Incorporating this compound

A suite of analytical techniques is employed to characterize the structure, properties, and performance of materials derived from this compound. These methods provide critical insights into the polymerization process, network formation, and final material characteristics.

Spectroscopic Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to confirm the chemical structure of the synthesized polymers. It can identify the successful formation of isocyanurate rings (peak around 1700 cm⁻¹), urethane (B1682113) linkages, and the consumption of reactive groups like isocyanates (-NCO). smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure of newly synthesized triazine-based monomers and oligomers, confirming the presence of expected functional groups and linkages. researchgate.net

Thermal Analysis Techniques:

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition behavior of the polymers. It determines the temperature at which the material starts to degrade, which is particularly important for high-performance materials containing the thermally stable triazine ring. smolecule.com

Differential Scanning Calorimetry (DSC): DSC is employed to determine key thermal transitions, such as the glass transition temperature (Tg) and curing temperatures. The Tg is a critical parameter that defines the operational temperature range of the polymer. smolecule.com

Mechanical Analysis:

Dynamic Mechanical Thermal Analysis (DMTA): DMTA measures the viscoelastic properties of the polymers as a function of temperature. It provides information on the storage modulus (stiffness), loss modulus, and tan delta, which are used to assess thermal stability, crosslink density, and mechanical performance under dynamic load. nih.gov

Tensile and Flexural Testing: Standard mechanical tests are performed to measure properties like tensile strength, elongation at break, flexural strength, and Young's modulus, quantifying the material's strength and stiffness. researchgate.net

Other Characterization Methods:

X-ray Diffraction (XRD): XRD analysis is used to investigate the crystalline or amorphous nature of the synthesized polymers. smolecule.com

N₂ Sorption Analysis (BET): For porous organic polymers, this technique is used to measure the surface area, pore volume, and pore size distribution, which are critical parameters for adsorption and catalysis applications. acs.orgresearchgate.net

Catalytic and Supramolecular Chemistry Involving 1 Methyl 1,3,5 Triazinane 2,4,6 Trione

Investigation of 1-Methyl-1,3,5-triazinane-2,4,6-trione as a Ligand in Coordination Chemistry

The triazinane-trione scaffold, including this compound, serves as a versatile ligand in coordination chemistry. The presence of multiple donor atoms—specifically the carbonyl oxygen atoms and the ring nitrogen atoms—allows for various coordination modes with a wide range of metal ions. While the nitrogen atoms within the triazine ring are generally poor coordinators due to electron delocalization, the exocyclic carbonyl oxygens and the deprotonated N-H groups are effective binding sites. uu.nl

Research on related 1,3,5-triazine (B166579) derivatives has shown their ability to form coordination polymers and discrete metalla-assemblies. researchgate.net For instance, polydentate ligands derived from 2,4,6-trichloro-1,3,5-triazine have been successfully coordinated with metal ions like copper(II) and nickel(II), leading to the formation of structures such as 1D ladder coordination polymers. uu.nl In the case of this compound, the N-methyl group prevents deprotonation at that site, directing coordination to the remaining two N-H protons and the three carbonyl oxygens. This can lead to the formation of polynuclear complexes where the ligand bridges multiple metal centers. The coordination behavior is analogous to that of isocyanide ligands, which are known to form a diverse range of transition metal complexes. wikipedia.org

| Ligand Type | Metal Ion | Resulting Structure | Coordination Mode | Reference |

|---|---|---|---|---|

| 2,2'-dipyridylamine-substituted triazine | Cu(II) | 1D Ladder Coordination Polymer | Bridging ligand | uu.nl |

| 2,2'-dipyridylamine-substituted triazine | Ni(II) | Dinuclear Complex | Chelating and bridging | uu.nl |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine | Various Transition Metals | Coordination Polymers and Networks | Tritopic linker | researchgate.net |

| Cyanuric Acid derivative | Ru(II) | Trinuclear Ru(II) Complex | Platform for tripodal ligand | acs.org |

Exploration of N-Substituted Triazinane-triones as Organocatalysts

N-substituted triazinane-triones have emerged as promising scaffolds in the field of organocatalysis, particularly as precursors for N-heterocyclic carbenes (NHCs). beilstein-journals.org NHCs are a powerful class of organocatalysts generated in situ from azolium salts and a base. youtube.com They are known for their ability to induce "umpolung" or reverse polarity in functional groups like aldehydes. researchgate.net

The triazinane-trione framework can be incorporated into larger structures that bear NHC precursor moieties, such as imidazolium (B1220033) or triazolium groups. nih.govresearchgate.net For example, an imidazolium unit has been successfully integrated into a covalent triazine framework (CTF), creating a heterogeneous organocatalyst. researchgate.net This catalyst demonstrated activity in carbene-catalyzed umpolung reactions, with the triazine framework providing a robust and porous support. The stability and tunable nature of the triazine core make it an excellent platform for developing recyclable and efficient heterogeneous catalysts. While direct catalytic use of this compound is not widely reported, its derivatives are key components in the design of advanced catalytic systems.

| Catalyst System | Catalytic Reaction | Key Feature of Triazine Scaffold | Reference |

|---|---|---|---|

| Imidazolium-functionalized Covalent Triazine Framework (imid-CTF) | Carbene-catalyzed Umpolung | Provides a robust, microporous heterogeneous support for the NHC precursor. | researchgate.net |

| Triazolium-based NHCs | Benzoin Condensation, Stetter Reaction | Triazolium salts are stable and effective precursors for highly active NHC catalysts. | researchgate.netnih.gov |

| Immobilized Azolium Precursors on Polymer Beads | Intramolecular Stetter Reaction | The triazinane-trione structure can be part of the polymer backbone supporting the catalytic sites. | nih.gov |

Supramolecular Assembly and Host-Guest Interactions Driven by the Triazinane Core

The triazinane-trione core is a cornerstone in supramolecular chemistry due to its well-defined pattern of hydrogen bond donors (N-H groups) and acceptors (C=O groups). This feature drives the self-assembly of complex, ordered structures through non-covalent interactions. rsc.orgnih.gov The most studied system involves cyanuric acid (the parent compound of this compound) and melamine (B1676169), which form a highly stable, lattice-like network via complementary hydrogen bonds. acs.orgresearchgate.net

The replacement of one N-H group with an N-CH₃ group in this compound alters the hydrogen bonding potential but does not eliminate it. The molecule can still participate in significant host-guest interactions. nih.gov These assemblies can form cavities capable of encapsulating guest molecules, a fundamental concept in host-guest chemistry. acs.org For instance, a tripodal receptor based on a cyanuric acid platform was designed for the selective sensing of phosphate (B84403) anions, demonstrating the core's utility in molecular recognition. acs.org The precise geometry and electronic nature of the triazinane core allow it to form specific interactions with guests, leading to applications in sensing, separation, and drug delivery. nih.gov

Principles of Self-Assembly in this compound Systems

The self-assembly of systems containing this compound is governed by the principles of molecular recognition and complementarity. The primary driving force is the formation of multiple, specific hydrogen bonds. In the well-known cyanuric acid-melamine system, three N-H···N and three N-H···O hydrogen bonds lead to the formation of stable, planar rosette structures. researchgate.netresearchgate.net

For this compound, the presence of the methyl group blocks one hydrogen bond donor site. This disruption prevents the formation of the perfect hexagonal rosette structure seen with cyanuric acid. However, it still allows for the formation of other organized assemblies, such as linear tapes or crinkled layers, through the remaining N-H and C=O groups. researchgate.net The self-assembly process is highly dependent on factors like solvent, concentration, and the presence of complementary molecules. rsc.org Studies using scanning tunneling microscopy (STM) have shown that these molecules can form two-dimensional porous networks on surfaces, highlighting the controlled nature of the assembly process. researchgate.net The formation of these aggregates is favored because it allows the system to achieve a lower energy state through the cumulative effect of many weak, non-covalent interactions. rsc.org

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Triazinane-trione Structures

The stability and structure of assemblies involving this compound are dictated by a combination of non-covalent interactions.

Hydrogen Bonding: The most significant interaction is the hydrogen bond between the N-H protons (donors) and the carbonyl oxygen atoms (acceptors). nih.gov These N-H···O=C bonds are strong and highly directional, leading to the formation of well-defined supramolecular synthons. eurjchem.com Computational studies and X-ray crystallography have confirmed that these interactions are crucial for the formation of crystalline solids and molecular aggregates. rsc.orgmdpi.com The interaction significantly affects the electronic properties of the molecule, which can be observed through spectroscopic techniques. nih.gov

Van der Waals Forces: Weaker, non-directional van der Waals forces, including dipole-dipole interactions and London dispersion forces, also play a role in the close packing of molecules within the crystal lattice. mdpi.com

| Interaction Type | Description | Typical Distance (Å) | Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Hydrogen Bonding (N-H···O) | Strong, directional interaction between N-H donor and C=O acceptor. | 2.8 - 3.0 (N···O) | -3 to -8 | nih.govmdpi.com |

| π-π Stacking | Interaction between the electron clouds of adjacent triazinane rings. | 3.3 - 3.8 (interplanar) | -1 to -5 | nih.govarxiv.org |

| C-H···O Interaction | Weak hydrogen bond involving a C-H donor and an oxygen acceptor. | 3.0 - 3.5 (C···O) | -0.5 to -2 | doi.org |

| Van der Waals Forces | General attractive/repulsive forces between molecules. | Variable | Variable | mdpi.com |

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Methyl 1,3,5 Triazinane 2,4,6 Trione in Complex Systems

Chromatographic Techniques (HPLC, GC) Coupled with Advanced Detectors for Trace Analysis and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the analysis of 1-Methyl-1,3,5-triazinane-2,4,6-trione. These techniques are adept at separating the compound from impurities and complex matrices, allowing for both qualitative identification and quantitative measurement.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of triazine derivatives. mdpi.com For compounds like this compound, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is often achieved using a UV detector, as the triazine ring exhibits characteristic absorbance in the ultraviolet region. d-nb.infoeurachem.org For enhanced sensitivity and selectivity, especially in trace analysis, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

Gas Chromatography (GC) is another powerful tool, particularly for assessing the purity of this compound. The compound must be sufficiently volatile and thermally stable for GC analysis. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data. For unambiguous identification, especially of trace impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. researchgate.net The mass spectrum provides a molecular fingerprint of the compound, aiding in its definitive identification. nih.gov

Table 1: Representative Chromatographic Conditions for the Analysis of Substituted Triazinane-triones

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | UV (220 nm) | Purity and Quantification |

| GC-FID | Capillary Column (e.g., DB-5) | Helium | Flame Ionization Detector | Purity Assessment |

| GC-MS | Capillary Column (e.g., DB-17) | Helium | Mass Spectrometer | Trace Analysis and Identification |

Spectrophotometric and Electrochemical Sensing Strategies

Spectrophotometric methods, particularly UV-Vis spectroscopy, provide a straightforward and cost-effective approach for the quantification of this compound, provided that it is the primary absorbing species in the sample matrix. The triazinane-trione ring system has a characteristic UV absorbance that can be used for quantitative analysis based on the Beer-Lambert law. The UV spectrum of the closely related 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione shows an absorption maximum that can be utilized for its determination. nist.gov

Electrochemical methods offer high sensitivity and the potential for the development of portable sensors for the detection of this compound. While the triazinane-trione ring itself may not be easily oxidized or reduced, electrochemical sensors can be designed based on its interaction with specific electrodes or through the development of ion-selective electrodes. For instance, an electrode specific for the isocyanurate ion has been developed, which could potentially be adapted for the detection of related triazinane-triones. google.com Such sensors can provide rapid and real-time measurements in various environments.

Table 3: Spectroscopic and Electrochemical Data for Related Triazine Compounds

| Technique | Parameter | Value | Compound |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax | ~220 nm | s-Triazine Herbicides |

| Electrochemical Sensor | Detection Principle | Ion-selective electrode | Isocyanurate |

Development of Novel Analytical Probes for In Situ Monitoring of Reactions

The ability to monitor the formation and consumption of this compound in real-time is invaluable for reaction optimization and mechanistic studies. In situ monitoring techniques provide continuous data without the need for sample withdrawal and preparation.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for in situ reaction monitoring. rsc.orgresearchgate.net The formation of the triazinane-trione ring from its isocyanate precursors can be tracked by the disappearance of the characteristic N=C=O stretching band (around 2270 cm⁻¹) and the appearance of new bands corresponding to the triazinane ring structure. researchgate.netmt.com Fiber-optic probes can be directly immersed in the reaction vessel, allowing for continuous data acquisition.

Fluorescent probes represent another promising avenue for the detection of triazine derivatives. These probes are designed to exhibit a change in their fluorescence properties upon binding to the target analyte. While specific probes for this compound may not be widely available, the development of fluorescent probes for other triazine-based compounds demonstrates the feasibility of this approach for sensitive and selective detection. google.comresearchgate.net

Table 4: In Situ Monitoring Techniques and Probes for Triazine and Isocyanurate Analysis

| Technique/Probe | Principle | Monitored Species | Application |

|---|---|---|---|

| In situ FTIR/Raman | Vibrational Spectroscopy | Isocyanates, Triazinane-triones | Reaction kinetics and mechanism |

| Fluorescent Probes | Fluorescence Quenching/Enhancement | Triazine derivatives | Trace detection |

Method Validation and Interlaboratory Studies for Robust Analytical Protocols

To ensure the reliability and consistency of analytical data, it is essential that the methods used for the analysis of this compound are thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters, as outlined by guidelines from organizations such as the International Council for Harmonisation (ICH), include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness. epa.govacs.org

Robustness, in particular, is a critical aspect of method validation, as it assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.comresearchgate.net For an HPLC method, these parameters might include the pH of the mobile phase, column temperature, and flow rate. sepscience.com A robust method will provide consistent results even with minor variations that may occur during routine use.

Interlaboratory studies, also known as collaborative trials, are the ultimate test of a method's reproducibility. In these studies, aliquots of the same sample are analyzed by multiple laboratories using the same analytical method. The results are then statistically compared to assess the level of agreement between the laboratories. Successful participation in such studies provides a high degree of confidence in the reliability and transferability of the analytical protocol. While specific interlaboratory studies for this compound may be limited, the principles and practices for conducting such studies for related chemical compounds are well-established. eurachem.org

Table 5: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

|---|---|

| Accuracy | Closeness of the test results to the true value. |

| Precision | Degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Specificity | Ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Linearity | Ability to obtain test results which are directly proportional to the concentration of analyte in the sample. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Future Directions and Emerging Research Avenues for 1 Methyl 1,3,5 Triazinane 2,4,6 Trione

Exploration of Novel Synthetic Routes Towards Functionalized 1-Methyl-1,3,5-triazinane-2,4,6-trione Derivatives

The principal route to N-substituted isocyanurates is the catalytic cyclotrimerization of the corresponding isocyanate monomers. For 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione, this involves the highly exothermic trimerization of methyl isocyanate. rsc.org Future research is focused on refining this process for greater control, efficiency, and the synthesis of novel functionalized derivatives.

Key areas of investigation include:

Advanced Catalysis: The choice of catalyst is critical to direct the cyclotrimerization and prevent the formation of undesired linear polymers. While organometallic catalysts like bis(tributyltin) oxide have proven effective, research is moving towards discovering new catalysts that offer higher yields and more environmentally benign profiles.

Alternative Precursors: To circumvent the direct handling of toxic isocyanates like methyl isocyanate, routes from alternative precursors are being explored. researchgate.net One such method involves the thermal decomposition of methyl N-methylcarbamate to generate methyl isocyanate in situ, which then undergoes cyclotrimerization. Another versatile method is the Curtius rearrangement, which converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate under mild conditions, opening pathways to a wider variety of functionalized isocyanurates. researchgate.net

Green Synthetic Methodologies: Drawing parallels from the broader field of triazine synthesis, techniques like microwave-assisted and ultrasound-assisted (sonochemical) synthesis are promising avenues. mdpi.comnih.gov These methods can dramatically reduce reaction times and often allow for the use of greener solvents like water, aligning with sustainable chemistry principles. nih.gov For instance, sonochemical protocols for other 1,3,5-triazine (B166579) derivatives have achieved high yields in as little as five minutes. nih.gov

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

| Methodology | Key Features | Potential Advantages for Isocyanurate Synthesis | Reference |

|---|---|---|---|

| Catalytic Cyclotrimerization | Trimerization of isocyanate monomers (e.g., methyl isocyanate). Highly exothermic. | Direct, established route to the isocyanurate ring. | rsc.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction. | Rapid heating, reduced reaction times, potential for improved yields. | mdpi.com |

| Sonochemistry | Uses ultrasonic waves to induce cavitation and accelerate reactions. | Short reaction times (minutes), often works in aqueous media, high energy efficiency. | nih.gov |

| Curtius Rearrangement | Conversion of carboxylic acids to isocyanates via acyl azides. | Avoids direct use of toxic isocyanates, allows for diverse functionalization from varied carboxylic acid precursors. | researchgate.net |

Advanced Functionalization Strategies for Tailored Properties of Triazinane-trione Based Materials

The functionalization of the 1,3,5-triazinane-2,4,6-trione core is a major driver of its expanding applications, particularly in materials science. The stable isocyanurate ring, when incorporated into polymer backbones, imparts enhanced thermal stability, flame retardancy, and chemical resistance. smolecule.com

Emerging strategies include:

Polymer Network Formation: 1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trione is a key building block for polyisocyanurate (PIR) foams, which are valued for their thermal insulation properties. Advanced strategies involve the controlled trimerization of isocyanate-functionalized prepolymers to create well-defined poly(urethane-isocyanurate) (PUI) networks, allowing for the production of materials with tailored hydrophobic or hydrophilic properties.

Surface and Core Functionalization: Research on related triazinane-triones demonstrates that the nitrogen positions can be functionalized with a wide array of substituents to tune material properties. For example, derivatives functionalized with aryl, bromo, and iodo groups have been synthesized to create precursors for nonlinear optical materials. mdpi.com Patents have described triazinane-trione cores functionalized with groups like 6-isocyanatohexyl and 3-isocyanato-4-methylphenyl, designed to act as cross-linking agents or nodes in complex polymer systems. uni.lu

Hybrid Materials: The triazinane-trione scaffold is being used to create novel hybrid materials. A notable example is its use in developing new crosslinking agents for hydrogels. In one study, a 1,3,5-triazine-2,4,6-tribenzaldehyde derivative was used to crosslink chitosan (B1678972), creating pH- and thermo-responsive hydrogels for potential applications in drug delivery. researchgate.net

Computational Design and Prediction of New Applications for this compound

Computational chemistry provides powerful tools to predict the properties and behaviors of molecules, guiding experimental efforts toward the most promising candidates. For 1,3,5-triazinane-2,4,6-trione and its derivatives, computational studies are crucial for understanding stability and designing new functional materials.

Recent computational research has focused on:

Thermal Stability and Conformational Analysis: Detailed computational investigations have been performed on the thermochemical behaviors of isocyanurates with various alkyl and phenyl substituents. rsc.orgrsc.org These studies confirm that the cyclotrimerization of isocyanates is a highly exothermic process. For methyl isocyanate forming 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione, the enthalpy change was estimated to be -66.4 kcal mol⁻¹. rsc.orgrsc.org Such calculations help in understanding how different functional groups (e.g., n-alkyl vs. branched alkyl) affect the stability of the isocyanurate ring through factors like dispersion forces and ring deformation. rsc.org

Prediction of Material Properties: Quantum mechanics has been used to predict the crystal structures and properties of related energetic materials based on the triazine core. acs.org These in silico techniques allow researchers to screen potential new materials and study their properties before attempting synthesis. acs.org

QSAR Modeling: For medicinal chemistry applications, Quantitative Structure-Activity Relationship (QSAR) models are used to design and optimize new compounds. For a series of 1,3,5-triazine derivatives, QSAR was employed to introduce structural modifications leading to compounds with better cytotoxic activities against cancer cell lines. nih.gov This approach could be applied to triazinane-trione derivatives to predict their potential as bioactive agents.

Table 2: Computationally Predicted Properties of Isocyanurates

| Compound/Process | Predicted Property | Value | Significance | Reference |

|---|---|---|---|---|

| Cyclotrimerization of Methyl Isocyanate | Enthalpy Change (ΔH) | -66.4 kcal mol⁻¹ | Indicates high thermodynamic stability of the resulting trimethyl isocyanurate ring. | rsc.orgrsc.org |

| Tri-n-alkyl isocyanurates | Stabilization Mechanism | Attractive dispersion interactions between alkyl chains. | Explains enhanced stability with longer n-alkyl chains. | rsc.org |

| Tri-branched alkyl isocyanurates | Destabilization Mechanism | Deformation of the isocyanurate ring due to steric hindrance. | Guides the choice of substituents for maintaining ring stability. | rsc.org |

| 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione | Ring Deformation | Smallest among trialkyl isocyanurates studied. | Used as a reference for evaluating deformation energies in other substituted isocyanurates. | rsc.org |

Integration of this compound in Sustainable Chemistry Initiatives

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and the 1,3,5-triazinane-2,4,6-trione family is no exception. Research is focused on making both the precursors and the final products more environmentally sustainable.

Key initiatives include:

Phosgene-Free Synthesis of Precursors: The industrial synthesis of isocyanates, the precursors to isocyanurates, traditionally relies on the highly toxic gas phosgene. researchgate.net A major goal of sustainable chemistry is to develop phosgene-free routes. Alternatives include the aforementioned Curtius rearrangement and the reductive carbonylation of nitro compounds. researchgate.netresearchgate.net

Greener Reaction Conditions: The adoption of sonochemical and microwave-assisted syntheses for triazine derivatives represents a significant step forward. mdpi.comnih.gov These methods not only accelerate reactions but also reduce energy consumption and often use water as a solvent, minimizing the use of volatile organic compounds. nih.gov

Improving Atom Economy and Reducing Waste: Researchers are optimizing synthetic protocols to improve yields and reduce the generation of byproducts. For example, new methods for synthesizing aliphatic isocyanides (related to isocyanates) using p-toluenesulfonyl chloride instead of more toxic reagents have been developed, resulting in a significantly lower E-factor (a measure of waste produced) and a simplified, safer reaction protocol. rsc.org Such strategies are directly applicable to the broader isocyanurate production chain.

Use of Bio-based Feedstocks: The development of bio-based isocyanates from renewable resources like carbohydrates or natural oils is an active area of research for producing "green" polyurethanes and polyisocyanurates. researchgate.net This shift away from petrochemical origins is critical for the long-term sustainability of these important polymers. researchgate.net